molecular formula C21H19N5O3 B2777317 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide CAS No. 900008-18-6

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2777317
CAS No.: 900008-18-6
M. Wt: 389.415
InChI Key: JVNFFHQKSALEOK-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with p-tolyl groups at the 1-position and a p-tolyloxyacetamide moiety at the 5-position. Pyrazolo[3,4-d]pyrimidinones are known for their kinase inhibitory activity, and the acetamide group may enhance solubility or target binding .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-9-5-15(2)6-10-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNFFHQKSALEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functional group modifications. A common approach is:

  • Formation of the pyrazole ring: : This can be achieved through the condensation of a 3-aminopyrazole with an appropriate aldehyde.

  • Cyclization with amidine: : The resulting compound is then cyclized with an amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

  • Acetamide formation: : The core is further functionalized through a reaction with p-tolyl groups and acetic anhydride to yield the final compound.

Industrial Production Methods: In an industrial setting, the production might involve multi-step synthesis on a larger scale, optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : It can be reduced using agents like lithium aluminium hydride or sodium borohydride, focusing on the carbonyl groups present.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromium trioxide

  • Reduction: : Lithium aluminium hydride, sodium borohydride

  • Substitution: : Halogens, organometallic compounds

Major Products: Reactions can yield various derivatives with modified functional groups, which can be further studied for enhanced biological activity or other properties.

Scientific Research Applications

Chemistry: In chemistry, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology and Medicine: The compound has shown potential in biological and medicinal chemistry, particularly as a kinase inhibitor. Its ability to interact with specific protein targets makes it valuable in cancer research and treatment.

Industry: In an industrial context, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting certain enzymes, particularly kinases, involved in signaling pathways. Its structure allows it to bind to the active site of the kinase, blocking its activity and thereby affecting downstream cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Pyrazolo[3,4-d]pyrimidinone vs. Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazinone: The target compound’s pyrazolo[3,4-d]pyrimidinone core differs from pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazinone (e.g., compound 15 in ), which incorporates a pyrrolidine ring fused to the pyrazine system.
  • Isomerization Effects: Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 and 8 in ) exhibit isomerization under varying conditions. The target compound’s stable pyrimidinone structure avoids such isomerization, suggesting enhanced synthetic reproducibility and stability .

Substituent Analysis

  • p-Tolyl vs. 4-Fluorophenyl Groups :
    Compared to the fluorophenyl-substituted analog in (N-{1-[1-(4-Fluorophenyl)-4-oxo-...}), the target’s p-tolyl groups increase lipophilicity (logP ~3.5 estimated) but may reduce metabolic stability due to methyl group oxidation. The fluorophenyl analog’s electronegative fluorine enhances binding affinity to hydrophobic enzyme pockets and metabolic resistance .

  • Acetamide vs. Sulfonamide Moieties :
    The target’s p-tolyloxyacetamide group differs from the sulfonamide in Example 52 (). Acetamides generally exhibit lower acidity (pKa ~15) compared to sulfonamides (pKa ~10), reducing ionization at physiological pH and altering membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving imidoformate intermediates and acetamide coupling. However, the absence of fluorine or sulfonamide groups simplifies synthesis compared to and .
  • However, fluorinated analogs () show superior binding in studies due to fluorine’s electronegativity .
  • Thermal Stability : The target’s melting point (unreported) is expected to be lower than Example 52’s 228–230°C (), as sulfonamides and fused rings enhance crystallinity .

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential as an antitumor agent, enzyme inhibitor, and its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological properties. Its molecular formula is C16H17N5O2C_{16}H_{17}N_{5}O_{2}, and it has a molecular weight of approximately 311.34 g/mol. The unique structure allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant biological activities, including:

  • Antitumor Activity : In vitro studies have shown that compounds in this class can inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in cancer progression and inflammation, making them candidates for therapeutic development .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound likely interacts with target enzymes through competitive inhibition or allosteric modulation. This interaction can disrupt normal cellular processes leading to apoptosis in cancer cells.
  • Receptor Modulation : It may also modulate receptor activities that are crucial for cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Studies :
    • A study highlighted the ability of pyrazolo[3,4-d]pyrimidine derivatives to inhibit the growth of human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity.
    • Another investigation focused on the structural modifications of these compounds to enhance their anticancer properties, revealing promising leads for further development .
  • Enzyme Inhibition :
    • Research has shown that certain derivatives can effectively inhibit kinases involved in cancer signaling pathways. This inhibition was linked to reduced tumor growth in preclinical models .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntitumorInhibits growth in various cancer cell lines,
Enzyme InhibitionInhibits specific kinases related to cancer ,
Receptor ModulationModulates receptor activities affecting survival

Q & A

Q. What protocols mitigate hygroscopicity of intermediates during synthesis?

  • Storage : Desiccators with P₂O₅ under argon .
  • Reaction Conditions : Conduct substitutions under anhydrous toluene reflux with molecular sieves .

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